2,4-Imidazolidinedione, 5-(4-bromobutyl)-
Overview
Description
2,4-Imidazolidinedione, 5-(4-bromobutyl)-, also known as 2,4-Imidazolidinedione, 5-(4-bromobutyl)-, is a useful research compound. Its molecular formula is C7H11BrN2O2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazolidine-2,4-dione derivatives have been studied for their wide range of pharmacological activities . They have shown potential as anticonvulsant agents, with molecular docking studies suggesting that they bind to the Voltage-Gated Sodium Channel Inner Pore (VGCIP) .
Mode of Action
Based on the studies of similar compounds, it can be inferred that these compounds may interact with their targets, such as the vgcip, leading to changes in the function of these targets .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown a wide range of pharmacological activities, including anti-convulsant, anti-bacterial, and anti-epileptic effects .
Biological Activity
2,4-Imidazolidinedione, 5-(4-bromobutyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in research and medicine.
2,4-Imidazolidinedione derivatives are known for their diverse reactivity and biological significance. The compound's structure includes a bromobutyl side chain, which may influence its pharmacological properties.
Property | Description |
---|---|
Molecular Formula | C₉H₁₁BrN₂O₂ |
Molecular Weight | 251.1 g/mol |
Solubility | Soluble in organic solvents |
Reactivity | Undergoes nucleophilic substitution reactions due to the presence of the imidazolidinedione moiety. |
The biological activity of 2,4-Imidazolidinedione, 5-(4-bromobutyl)- primarily involves the inhibition of specific enzymes and interaction with cellular pathways. The compound acts as an inhibitor of glycosidases and other carbohydrate-processing enzymes due to its structural similarity to sugar molecules. This inhibition can lead to significant alterations in metabolic pathways.
Enzyme Inhibition Studies
Research indicates that this compound inhibits enzymes involved in carbohydrate metabolism, which can be particularly useful in studying conditions like Gaucher disease where enzyme activity is compromised. The mechanism involves covalent binding to the active site of the enzyme, thereby preventing substrate interaction .
Anticancer Properties
Recent studies have explored the anticancer potential of derivatives related to 2,4-Imidazolidinedione. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
Cell Line | IC₅₀ Value (µM) | Activity |
---|---|---|
SW480 | 10 | Significant growth inhibition |
SW620 | 15 | Moderate growth inhibition |
PC3 | 12 | High tumor-targeting selectivity |
These findings suggest that modifications to the imidazolidinedione scaffold can enhance biological activity against cancer cells .
Neuroprotective Effects
There is emerging evidence that compounds similar to 2,4-Imidazolidinedione may exert neuroprotective effects. Studies indicate that these compounds can modulate signaling pathways associated with neurodegeneration, although specific data on this compound is still limited.
Case Studies
- Gaucher Disease Model : In vitro studies using 2,4-Imidazolidinedione derivatives have been employed to create models for Gaucher disease by inhibiting β-glucosidase activity. This model helps researchers understand the disease pathology and test potential therapies.
- Anticancer Screening : A series of derivatives were screened against a panel of human cancer cell lines, revealing that certain modifications significantly enhanced antiproliferative activity. The most effective derivatives showed IC₅₀ values below 15 µM across multiple cell lines .
Scientific Research Applications
Medicinal Applications
1.1 Anti-Convulsant and Anti-Arrhythmic Properties
Research indicates that derivatives of 2,4-Imidazolidinedione, including 5-(4-bromobutyl)-, exhibit significant anti-convulsant and anti-arrhythmic properties. These compounds are part of a broader class of medications used to manage epilepsy and cardiac arrhythmias. Studies have shown that they can modulate ion channels in neuronal and cardiac tissues, leading to therapeutic effects against seizures and irregular heartbeats.
1.2 Diabetes Treatment
The compound has also been explored for its potential use in diabetes management. Preliminary studies suggest that it may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes therapeutics.
1.3 Antimicrobial Activity
2,4-Imidazolidinedione derivatives have demonstrated antimicrobial properties against various bacterial strains and yeast. This characteristic makes them valuable in developing new antibiotics or preservatives in pharmaceutical formulations.
Chemical Synthesis Applications
2.1 Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing novel imidazolidine derivatives and other related compounds. The structural versatility of 2,4-Imidazolidinedione allows chemists to modify its functional groups to create compounds with tailored biological activities .
2.2 Organic Synthesis
In organic chemistry, 2,4-Imidazolidinedione, 5-(4-bromobutyl)- is utilized as an intermediate in various synthetic pathways. Its bromobutyl group can participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules .
Materials Science Applications
3.1 Dye-Sensitized Solar Cells
Recent studies have investigated the application of this compound in dye-sensitized solar cells (DSSCs). It has been used to synthesize novel quinoxaline-based sensitizers that enhance the efficiency of solar energy conversion.
3.2 Polymer Chemistry
The compound is also explored in polymer chemistry for creating copolymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's overall performance in various applications .
Case Studies
Properties
IUPAC Name |
5-(4-bromobutyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKXHFCQVEYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885435 | |
Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28484-49-3 | |
Record name | 5-(4-Bromobutyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28484-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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